molecular formula C12H10N4O2 B8596763 4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine CAS No. 50578-91-1

4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine

Cat. No. B8596763
CAS RN: 50578-91-1
M. Wt: 242.23 g/mol
InChI Key: FCKZXYODZDCOMC-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H10N4O2 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-Nitrophenyl)ethenyl]pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50578-91-1

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

4-[2-(4-nitrophenyl)ethenyl]pyrimidin-2-amine

InChI

InChI=1S/C12H10N4O2/c13-12-14-8-7-10(15-12)4-1-9-2-5-11(6-3-9)16(17)18/h1-8H,(H2,13,14,15)

InChI Key

FCKZXYODZDCOMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting compound is prepared as follows. A solution of 2-amino-4-methylpyrimidine (21.8 g) and p-nitrobenzaldehyde (30.2 g) in formic acid (45 ml) is refluxed (24 hours). After cooling, the reaction mixture is poured into water (1 liter), and the aqueous mixture is neutralized with a 5N sodium hydroxide solution. The crude product is extracted with chloroform, and the extract is dried over sodium sulfate and concentrated to dryness. The crude product is purified on a silica gel column to give 4-[2-(p-nitrophenyl)ethenyl]-2-aminopyrimidine (27.8 g), m.p. 214°-216° C., which is used for the next step without purification.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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